5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid
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Overview
Description
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid is an organic compound that features a pyrazole ring and a thiophene ring, both of which are important scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid typically involves the condensation of 3,5-dimethylpyrazole with a thiophene derivative. One common method includes the reaction of 3,5-dimethylpyrazole with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the carboxylic acid group.
Substitution: Substituted derivatives at the carboxylic acid position.
Scientific Research Applications
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrazole and thiophene moieties. These interactions can lead to modulation of biological pathways, resulting in the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of the target compound.
Thiophene-2-carboxylic acid: Another precursor used in the synthesis.
Imidazole derivatives: Similar heterocyclic compounds with comparable biological activities.
Uniqueness
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid is unique due to its combination of a pyrazole ring and a thiophene ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable scaffold for further research and development .
Properties
Molecular Formula |
C11H12N2O2S |
---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
5-[(3,5-dimethylpyrazol-1-yl)methyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2S/c1-7-5-8(2)13(12-7)6-9-3-4-10(16-9)11(14)15/h3-5H,6H2,1-2H3,(H,14,15) |
InChI Key |
ANGWHUYUGGKCKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(S2)C(=O)O)C |
Origin of Product |
United States |
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